2-Ethylpentanoic Acid-d5
Description
2-Ethylpentanoic Acid-d5 is a deuterated analog of 2-ethylpentanoic acid, a branched-chain carboxylic acid with the molecular formula C₇H₁₄O₂. The deuterated form replaces five hydrogen atoms with deuterium, typically at positions critical for metabolic stability or spectroscopic studies. This compound is utilized in synthetic organic chemistry as a building block for esters, amides, and other intermediates, where isotopic labeling aids in tracking reaction pathways or studying pharmacokinetics . Its non-deuterated counterpart, 2-ethylpentanoic acid, has been synthesized enantioselectively via chiral auxiliaries, achieving enantiomeric excess (ee) values of 90–98% .
Key applications include:
- Synthetic Chemistry: Preparation of sterically hindered intermediates for asymmetric alkylation .
- Materials Science: Development of polymers with novel properties influenced by alkyl branching .
- Biological Studies: Zebrafish embryo models discriminate its hepatotoxic potency from structurally similar compounds .
Properties
Molecular Formula |
C₇H₉D₅O₂ |
|---|---|
Molecular Weight |
135.22 |
Synonyms |
2-Ethylpentanoic Acid-d5; 2-Ethylvaleric Acid-d5; 3-Hexanecarboxylic Acid-d5; α-Ethylvaleric Acid-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
Table 1: Physical and Structural Properties
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 2-Ethylpentanoic Acid | 20225-24-5 | C₇H₁₄O₂ | 130.18 | Ethyl group at C2; pentanoic acid backbone |
| 3-Ethylpentanoic Acid | 58888-87-2 | C₇H₁₄O₂ | 130.19 | Ethyl group at C3; positional isomer |
| 2-Ethylbutanoic Acid | 88-09-5 | C₆H₁₂O₂ | 116.16 | Ethyl group at C2; shorter chain (C4) |
| 2-Ethyl-4-methylpentanoic Acid | N/A | C₈H₁₆O₂ | 144.21 | Ethyl at C2, methyl at C4; increased branching |
Key Differences :
- Branching and Chain Length: 2-Ethylbutanoic acid (C4 backbone) exhibits lower boiling point and higher acidity compared to pentanoic acid derivatives due to reduced van der Waals interactions .
- Positional Isomerism: 3-Ethylpentanoic acid shows distinct NMR shifts (e.g., δ2.34 ppm for C2 proton in 2-ethylpentanoic acid vs. δ2.20 ppm for C3 proton in its isomer) .
Enantiomeric Forms
Q & A
Basic Question: What are the established synthetic routes for 2-Ethylpentanoic Acid-d5, and how are isotopic purity and enantiomeric excess validated?
Answer:
Synthesis typically involves deuteration of 2-ethylpentanoic acid precursors using deuterated reagents (e.g., D₂O or deuterated ethyl groups). A validated method includes:
- Chiral resolution : Use of high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers and quantify enantiomeric excess .
- Isotopic validation : Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation (>98% isotopic purity). For example, -NMR can distinguish deuterated ethyl groups from non-deuterated analogs .
Basic Question: Which analytical techniques are most effective for quantifying 2-Ethylpentanoic Acid-d5 in biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity:
- Sample preparation : Solid-phase extraction (SPE) or derivatization (e.g., with N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide) to enhance ionization .
- Internal standards : Co-elution with deuterated analogs (e.g., decanoic acid-d5) to correct for matrix effects and instrument variability .
- Validation : Calibration curves with R² > 0.99 and limits of detection (LOD) below 1 ng/mL ensure reproducibility .
Basic Question: How does the isotopic labeling of 2-Ethylpentanoic Acid-d5 influence its physicochemical properties compared to the non-deuterated form?
Answer:
Deuteration minimally alters boiling/melting points but affects kinetic isotope effects (KIE) in reactions:
- Thermodynamic stability : Slight increases in bond strength (C-D vs. C-H) may reduce metabolic degradation rates in tracer studies .
- Chromatographic behavior : Deuterated compounds elute slightly earlier in reverse-phase HPLC due to reduced hydrophobicity .
- Validation : Comparative studies using both forms under identical LC-MS conditions are critical to confirm separation efficiency .
Advanced Question: How can researchers optimize enantioselective synthesis of (R)- and (S)-2-Ethylpentanoic Acid-d5 for metabolic tracer studies?
Answer:
Key strategies include:
- Catalytic asymmetric synthesis : Use of chiral catalysts (e.g., BINAP-ruthenium complexes) to achieve high enantiomeric excess (>90%) .
- Dynamic kinetic resolution : Combining enzymatic catalysis (e.g., lipases) with deuterium exchange to simultaneously control chirality and isotopic labeling .
- Quality control : Regular NMR and circular dichroism (CD) spectroscopy to monitor enantiopurity and isotopic integrity .
Advanced Question: What experimental design considerations are critical when using 2-Ethylpentanoic Acid-d5 in untargeted metabolomics?
Answer:
- Isotopic interference : Avoid co-elution with endogenous metabolites by optimizing chromatographic gradients (e.g., using C18 columns with 1.7 µm particle size) .
- Data normalization : Use surrogate standards (e.g., hippuric acid-d5) to correct batch effects and instrument drift .
- Statistical thresholds : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize false positives in pathway analysis .
Advanced Question: How should researchers address discrepancies in quantifying 2-Ethylpentanoic Acid-d5 across different LC-MS platforms?
Answer:
- Standardization : Cross-validate methods using shared reference materials and harmonized protocols (e.g., ISO 17025 guidelines) .
- Ion suppression testing : Compare matrix effects in serum vs. urine using post-column infusion of deuterated analogs .
- Inter-laboratory studies : Participate in proficiency testing programs to identify platform-specific biases (e.g., differences in ion source cleanliness) .
Advanced Question: What are the implications of using 2-Ethylpentanoic Acid-d5 versus its non-deuterated form in lipid metabolism studies?
Answer:
- Tracer kinetics : Deuteration slows β-oxidation rates, altering time-resolved metabolic flux data. Correct for KIE using computational models (e.g., kinetic Monte Carlo simulations) .
- Biological half-life : Deuterated forms may exhibit prolonged circulation times, requiring adjusted sampling intervals in pharmacokinetic studies .
- Validation : Parallel experiments with both forms are essential to isolate isotope effects from biological variability .
Advanced Question: How can researchers integrate 2-Ethylpentanoic Acid-d5 data into existing lipidomics databases with inconsistent nomenclature?
Answer:
- Metadata standardization : Use InChI keys or PubChem CIDs to ensure unambiguous identification across platforms .
- Cross-referencing : Map data to multiple databases (e.g., LIPID MAPS, HMDB) using batch query tools (e.g., MetaboAnalyst) .
- Community engagement : Contribute to open-access repositories (e.g., Metabolights) with detailed experimental metadata .
Advanced Question: What statistical methods are recommended for resolving contradictory findings in studies using 2-Ethylpentanoic Acid-d5?
Answer:
- Meta-analysis : Aggregate data across studies using random-effects models to account for heterogeneity .
- Sensitivity analysis : Test robustness of conclusions by excluding outliers or adjusting for confounding variables (e.g., age, BMI) .
- Bayesian frameworks : Apply Bayesian hierarchical models to quantify uncertainty in deuterated tracer kinetics .
Advanced Question: How should researchers validate novel biological roles of 2-Ethylpentanoic Acid-d5 identified via omics approaches?
Answer:
- Orthogonal validation : Confirm findings with targeted assays (e.g., siRNA knockdown or CRISPR-Cas9 editing of associated enzymes) .
- Isotope tracing : Use -labeled glucose or fatty acids to track incorporation into downstream metabolites .
- Pathway enrichment : Apply over-representation analysis (ORA) tools (e.g., MetaboAnalyst) to contextualize results within known lipid pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
